molecular formula C28H28N4O3S2 B11339410 2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone

2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11339410
M. Wt: 532.7 g/mol
InChI Key: FUOFTYKKPPORHS-UHFFFAOYSA-N
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Description

2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl and sulfanyl groups. The final step involves the attachment of the piperazine ring. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions, while the piperazine ring can interact with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include those with imidazole, sulfonyl, and piperazine groups. Examples include:

  • 2-(4-methylphenyl)-1H-imidazole
  • 4-(phenylsulfonyl)-1H-imidazole
  • 1-(4-phenylpiperazin-1-yl)ethanone Compared to these compounds, 2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its combination of functional groups, which provides a broader range of chemical and biological activities.

Properties

Molecular Formula

C28H28N4O3S2

Molecular Weight

532.7 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C28H28N4O3S2/c1-21-12-14-22(15-13-21)26-29-27(28(30-26)37(34,35)24-10-6-3-7-11-24)36-20-25(33)32-18-16-31(17-19-32)23-8-4-2-5-9-23/h2-15H,16-20H2,1H3,(H,29,30)

InChI Key

FUOFTYKKPPORHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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